
GSK PERK Inhibitor
Vue d'ensemble
Description
PERK-IN-4 est un inhibiteur puissant et sélectif de la kinase de l'endoplasmique réticulum, apparentée à la protéine kinase R (PERK). Ce composé a une valeur de CI50 de 0,3 nM, indiquant sa grande efficacité à inhiber l'activité de PERK . PERK est activée en réponse à divers stress du réticulum endoplasmique, qui sont impliqués dans de nombreux états pathologiques .
Méthodes De Préparation
Synthetic Routes for GSK2606414 and GSK2656157
Core Indoline Scaffold Construction
The synthesis of both GSK2606414 and GSK2656157 begins with the construction of a 4-fluoroindoline core, a critical structural motif for PERK inhibition . The initial step involves the reduction of 4-fluoroindole (11 ) to 4-fluoroindoline (12 ) using sodium cyanoborohydride (NaBH3CN) in acetic acid at 0°C . Subsequent Boc protection of the secondary amine with di-tert-butyl dicarbonate (Boc2O) in dichloromethane (DCM) yields the intermediate 13 , which is essential for downstream functionalization .
Allylic bromination of 13 with N-bromosuccinimide (NBS) in DCM produces the brominated indoline derivative 14 , followed by a Miyaura borylation reaction with bis(pinacolato)diboron in the presence of potassium acetate (KOAc) to generate the boronic ester 15 . This intermediate undergoes a Suzuki–Miyaura cross-coupling reaction with 5-bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine (38 ) using a palladium catalyst (Pd2(dba)3) and tri-tert-butylphosphine tetrafluoroborate (t-Bu3PHBF4) to afford the coupled product 16 . Deprotection of the Boc group under acidic conditions (HCl in dioxane) yields the free indoline 17 , which serves as the common intermediate for both inhibitors .
Acetamide Sidechain Installation
The final step involves coupling 17 with substituted aryl acetic acids to install the acetamide sidechain. For GSK2606414, 3-(trifluoromethyl)phenyl acetic acid is used, while GSK2656157 employs a 4-fluorophenyl acetic acid derivative . The reaction utilizes hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) as a coupling agent and N,N-diisopropylethylamine (DIPEA) as a base in dimethylformamide (DMF) . This step is critical for achieving nanomolar potency against PERK, as the acetamide group occupies a hydrophobic pocket in the kinase domain .
Key Structural Modifications and Optimization
Fluorination Strategy for Enhanced Potency
Analytical Characterization and Quality Control
Purity and Identity Confirmation
Final compounds are purified via reverse-phase high-performance liquid chromatography (HPLC) to ≥99% purity, as confirmed by ultraviolet (UV) detection at 254 nm . Nuclear magnetic resonance (NMR) spectroscopy (1H, 13C, and 19F) and high-resolution mass spectrometry (HRMS) are employed to verify structural integrity . For GSK2656157, the fluorine atom’s presence is validated by 19F NMR (δ = -118 ppm relative to CFCl3) .
Crystallographic Validation
X-ray co-crystallization of GSK2656157 with the PERK kinase domain (PDB: 4G31) confirms binding mode predictions . The inhibitor forms three hydrogen bonds with the kinase hinge region (Glu703 and Met704) and a π-π stacking interaction with Phe686 in the DFG motif . These interactions explain the compound’s sub-nanomolar potency (PERK IC50 = 1.9 nM) .
Scale-Up and Process Chemistry Considerations
Miyaura Borylation Optimization
Large-scale synthesis of boronic ester 15 requires careful control of reaction conditions to minimize deboronation. Studies show that maintaining a 1,4-dioxane/water ratio of 10:1 at 80°C for 16 hours achieves 85% yield with <5% impurities . Catalyst loading is optimized to 0.5 mol% Pd(dppf)Cl2 to reduce metal contamination in the final API .
Final Coupling Reaction
The amide coupling step between 17 and aryl acetic acids is performed under inert atmosphere to prevent racemization. Process development studies identify DMF as the optimal solvent, providing 92% yield of GSK2656157 with <0.5% diastereomeric excess . Residual HATU is removed via aqueous wash cycles, ensuring compliance with ICH guidelines for genotoxic impurities .
Comparative Pharmacokinetic Profiles
Analyse Des Réactions Chimiques
Types de réactions
PERK-IN-4 subit diverses réactions chimiques, notamment :
Oxydation : PERK-IN-4 peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.
Réduction : Les réactions de réduction peuvent être utilisées pour modifier les groupes fonctionnels sur PERK-IN-4.
Réactifs et conditions courants
Les réactifs courants utilisés dans les réactions de PERK-IN-4 comprennent de puissants oxydants (par exemple, le permanganate de potassium), des réducteurs (par exemple, l'hydrure de lithium et d'aluminium) et des nucléophiles (par exemple, les amines, les thiols). Les conditions de réaction impliquent généralement des températures contrôlées et des atmosphères inertes pour éviter des réactions secondaires indésirables .
Principaux produits
Les principaux produits formés à partir des réactions de PERK-IN-4 dépendent des conditions de réaction et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut conduire à la formation de dérivés oxydés, tandis que les réactions de substitution peuvent produire divers composés de pyrrolo[2,3-d]pyrimidine substitués .
Applications de la recherche scientifique
PERK-IN-4 a un large éventail d'applications de recherche scientifique, notamment :
Chimie : Utilisé comme composé outil pour étudier le rôle de PERK dans divers processus chimiques.
Médecine : Exploré comme agent thérapeutique potentiel pour les maladies associées au stress du réticulum endoplasmique, telles que les maladies neurodégénératives et le cancer
Industrie : Utilisé dans le développement de nouveaux médicaments et stratégies thérapeutiques ciblant les voies liées à PERK.
Mécanisme d'action
PERK-IN-4 exerce ses effets en inhibant sélectivement l'activité de PERK. PERK est un capteur de stress du réticulum endoplasmique qui phosphoryle le facteur d'initiation de la traduction eucaryotique 2 alpha (eIF2α), ce qui conduit à l'atténuation de la synthèse protéique globale et à l'activation des voies de réponse au stress . En inhibant PERK, PERK-IN-4 empêche la phosphorylation de eIF2α, modulant ainsi la réponse au stress cellulaire et favorisant la survie cellulaire en conditions de stress .
Applications De Recherche Scientifique
PERK-IN-4 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of PERK in various chemical processes.
Medicine: Explored as a potential therapeutic agent for diseases associated with endoplasmic reticulum stress, such as neurodegenerative diseases and cancer
Industry: Utilized in the development of new drugs and therapeutic strategies targeting PERK-related pathways.
Mécanisme D'action
PERK-IN-4 exerts its effects by selectively inhibiting the activity of PERK. PERK is an endoplasmic reticulum stress sensor that phosphorylates eukaryotic initiation factor 2 alpha (eIF2α), leading to the attenuation of global protein synthesis and activation of stress response pathways . By inhibiting PERK, PERK-IN-4 prevents the phosphorylation of eIF2α, thereby modulating the cellular stress response and promoting cell survival under stress conditions .
Comparaison Avec Des Composés Similaires
Composés similaires
GSK2606414 : Un autre inhibiteur puissant de PERK avec une valeur de CI50 de 0,4 nM.
GSK2656157 : Un inhibiteur de PERK avec une valeur de CI50 de 0,9 nM.
AMG44 : Un inhibiteur de PERK plus spécifique que GSK2606414 et GSK2656157.
Unicité
PERK-IN-4 est unique en raison de sa forte sélectivité et de sa puissance à inhiber PERK. Contrairement à d'autres inhibiteurs, PERK-IN-4 a une valeur de CI50 inférieure, ce qui indique sa supériorité en termes d'efficacité. De plus, sa structure chimique permet des interactions spécifiques avec le site actif de PERK, améliorant sa sélectivité et réduisant les effets hors cible .
Activité Biologique
GSK PERK inhibitors, particularly GSK2606414 and GSK2656157, have emerged as significant compounds in the field of cancer research and therapeutic development. These inhibitors target the protein kinase R-like endoplasmic reticulum kinase (PERK), which plays a critical role in the unfolded protein response (UPR) and has implications in various diseases, including cancer, neurodegeneration, and metabolic disorders. This article provides a detailed overview of their biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.
Overview of PERK and Its Inhibition
PERK is a key regulator of cellular stress responses, particularly in conditions of endoplasmic reticulum (ER) stress. It phosphorylates eIF2α, leading to the attenuation of protein synthesis and activation of stress response genes such as ATF4 and CHOP. Inhibiting PERK can disrupt these pathways, potentially leading to apoptosis in cancer cells that rely on the UPR for survival under stress conditions.
Key Compounds
- GSK2606414
- GSK2656157
GSK2606414
- Cellular Effects : Inhibits high glucose-induced neurotoxicity by attenuating the PERK/eIF2α/ATF4/CHOP pathway, which is crucial for neuronal survival under stress . This compound also exhibits anti-apoptotic effects by modulating levels of pro-apoptotic (Bax, caspase-3) and anti-apoptotic (Bcl-2) proteins.
- Pharmacodynamics : Oral administration leads to dose-dependent inhibition of tumor growth in xenograft models, indicating its potential as an anticancer agent .
GSK2656157
- Antitumor Activity : Shown to inhibit multiple human tumor xenografts growth in mice through anti-angiogenic effects . The compound's efficacy is linked to its ability to mimic genetic ablation of PERK in vivo.
- Mechanistic Insights : The compound alters mitochondrial function and reduces oxidative stress markers, contributing to its protective effects against ER stress-induced apoptosis .
Case Studies
- Neuroprotection :
- Cancer Therapy :
- RIPK1 Inhibition :
Comparative Data Table
Compound | IC50 (nM) | Selectivity | Primary Action | Notable Effects |
---|---|---|---|---|
GSK2606414 | 0.4 | >1000-fold | PERK inhibition | Neuroprotection; anti-apoptotic |
GSK2656157 | 10-30 | High | Tumor growth inhibition | Anti-angiogenic; mimics genetic ablation |
Q & A
Basic Research Questions
Q. How to validate PERK inhibition in cellular models using GSK2606414?
- Methodology :
- Use Western blot to measure phosphorylation levels of PERK (p-PERK) and its downstream targets (e.g., eIF2α, ATF4, CHOP) .
- Include controls: untreated cells, DMSO vehicle, and stress-inducing agents (e.g., thapsigargin or LPS) to confirm PERK pathway activation.
- Validate selectivity by comparing IC50 values (e.g., GSK2606414 has an IC50 of 0.4 nM for PERK vs. 160-fold selectivity over B-Raf) .
- Assess functional outcomes like cell viability (via MTT assay) and autophagy markers (LC3-II/Ⅰ ratio, p62 degradation) to correlate inhibition with biological effects .
Q. What experimental designs are optimal for studying PERK's role in ER stress-induced apoptosis?
- Protocol :
- Pre-treat cells with GSK2606414 (1–2 µM) for 1–2 hours before introducing ER stressors (e.g., tunicamycin or 2-AG) .
- Use dose-response curves to determine the minimal effective concentration.
- Combine with genetic knockdown (siRNA/shRNA) to confirm pharmacological specificity .
- Monitor apoptosis via cleaved PARP, caspase-3 activation, and ROS levels, as PERK inhibition may alter oxidative stress pathways .
Advanced Research Questions
Q. How to resolve contradictions in PERK's dual role in autophagy and apoptosis?
- Analysis Framework :
- Context-dependent effects : In LPS-treated bovine mammary cells, PERK inhibition reduced autophagy markers (e.g., LC3-II) but alleviated apoptosis, suggesting stress severity dictates outcomes .
- Autophagic flux assays : Use lysosomal inhibitors (e.g., bafilomycin A1) to distinguish between autophagosome formation and degradation. GSK2606414 may block autophagosome-lysosome fusion, as shown in chondrocyte models .
- Temporal regulation : Time-course experiments (e.g., 4–24 hours post-treatment) can reveal phase-specific roles of PERK in stress adaptation vs. cell death .
Q. Why do GSK inhibitors show off-target effects in apoptosis studies?
- Critical Considerations :
- RIPK1 inhibition : GSK2606414 and GSK2656157 inhibit RIPK1 at nanomolar concentrations, confounding apoptosis assays. Validate findings with selective PERK inhibitors like AMG PERK 44, which lacks RIPK1 activity .
- Dose optimization : Use lower concentrations (e.g., ≤1 µM) to minimize off-target effects. For in vivo studies, adjust doses (e.g., 150 mg/kg in rat models) to balance efficacy and toxicity .
- Complementary models : Compare results across cell types (e.g., cancer vs. neuronal cells) to identify tissue-specific PERK signaling .
Q. How to address discrepancies in PERK inhibitor efficacy across disease models?
- Strategies :
- Pathway crosstalk : In neurodegenerative models, PERK inhibition worsened neuronal survival despite reducing ER stress, likely due to disrupted mTOR-autophagy axis. Pair GSK2606414 with mTOR modulators (e.g., rapamycin) to dissect interactions .
- Transcriptomic profiling : RNA-seq can identify compensatory pathways (e.g., IRE1/XBP1) activated upon PERK inhibition .
- In vivo validation : Use metastatic cancer models to test PERK's role in dormant disseminated tumor cells (DTCs). GSK inhibitors block metastasis by selectively killing UPRhigh DTCs, but pancreatic toxicity limits long-term use .
Q. Methodological Best Practices
Q. How to ensure reproducibility in PERK inhibition studies?
- Guidelines :
- Standardize stress induction : Use consistent ER stress agents (e.g., 2 µM thapsigargin for 4–6 hours) .
- Batch testing : Verify inhibitor activity via PERK kinase assays before in vivo use .
- Data reporting : Include p-PERK/PERK ratios, exact concentrations, and vehicle controls in publications. Avoid overinterpretation of single-timepoint data .
Q. What controls are essential for PERK inhibitor experiments?
- Critical Controls :
- Negative controls : Untreated cells, DMSO vehicle, and PERK-null cells (if available).
- Positive controls : Cells treated with PERK activators (e.g., tunicamycin) or stress inducers (e.g., Bz-ATP) .
- Off-target validation : Include RIPK1-dependent apoptosis assays (e.g., TNF-α + cycloheximide) to rule out non-PERK effects .
Propriétés
IUPAC Name |
1-[5-(4-amino-7-methylpyrrolo[2,3-d]pyrimidin-5-yl)-2,3-dihydroindol-1-yl]-2-[3-fluoro-5-(trifluoromethyl)phenyl]ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19F4N5O/c1-32-11-18(21-22(29)30-12-31-23(21)32)14-2-3-19-15(9-14)4-5-33(19)20(34)8-13-6-16(24(26,27)28)10-17(25)7-13/h2-3,6-7,9-12H,4-5,8H2,1H3,(H2,29,30,31) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXVQGBJMIQCDEX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C(N=CN=C21)N)C3=CC4=C(C=C3)N(CC4)C(=O)CC5=CC(=CC(=C5)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19F4N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70735211 | |
Record name | 1-[5-(4-Amino-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)-2,3-dihydro-1H-indol-1-yl]-2-[3-fluoro-5-(trifluoromethyl)phenyl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70735211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
469.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1337531-89-1 | |
Record name | 1-[5-(4-Amino-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)-2,3-dihydro-1H-indol-1-yl]-2-[3-fluoro-5-(trifluoromethyl)phenyl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70735211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.